Home > Products > Screening Compounds P109780 > ROR|At inverse agonist 28
ROR|At inverse agonist 28 -

ROR|At inverse agonist 28

Catalog Number: EVT-12550699
CAS Number:
Molecular Formula: C23H18Cl2F3NO5S
Molecular Weight: 548.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ROR|At inverse agonist 28, a novel compound, is part of a broader class of small molecules designed to modulate the activity of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt), a critical transcription factor involved in the regulation of immune responses and inflammatory processes. RORγt is particularly significant in the differentiation of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines like interleukin-17 (IL-17). The modulation of RORγt through inverse agonism presents a promising therapeutic strategy for treating autoimmune diseases, including psoriasis and multiple sclerosis, by reducing Th17-mediated inflammation .

Source and Classification

ROR|At inverse agonist 28 is classified as an inverse agonist, which means it binds to the receptor and stabilizes it in an inactive conformation, thereby decreasing its activity compared to the basal level. This compound is part of ongoing research into RORγt inhibitors that aim to provide alternatives to existing monoclonal antibody therapies for autoimmune conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of ROR|At inverse agonist 28 involves several key steps typical for small molecule drug development. The process begins with the design of tricyclic analogues based on structural modifications aimed at enhancing binding affinity and selectivity for RORγt.

  1. Design and Optimization: Initial compounds were synthesized and evaluated for their potency in inhibiting IL-17 production. Structural modifications were guided by X-ray crystallography data, which provided insights into how substituents on the cyclohexane ring could interact favorably with specific amino acids in the receptor's binding pocket .
  2. Solid-Phase Synthesis: The compounds were synthesized using solid-phase peptide synthesis techniques, allowing for efficient purification and characterization. Techniques such as high-performance liquid chromatography (HPLC) were employed to ensure purity levels exceeding 95% .
  3. Characterization: Each synthesized compound was characterized using mass spectrometry and NMR spectroscopy to confirm their identity and structural integrity before biological evaluation.
Molecular Structure Analysis

Structure and Data

The molecular structure of ROR|At inverse agonist 28 features a tricyclic core that is essential for its interaction with RORγt. The specific arrangement of functional groups around this core enhances its ability to stabilize the receptor in an inactive state.

  • Key Functional Groups: The compound includes lipophilic moieties that interact with hydrophobic pockets within the receptor, contributing to its selectivity.
  • Crystallography Insights: Structural studies have shown that specific interactions between the compound and residues such as Arg367 and Ala368 are crucial for its binding affinity .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing ROR|At inverse agonist 28 primarily include:

  • Formation of Tricyclic Structures: Utilizing cyclization reactions that create the tricyclic framework necessary for binding.
  • Functionalization: Introducing substituents at strategic positions on the tricyclic structure to optimize receptor interactions.
  • Purification Steps: Following synthesis, compounds undergo purification processes such as recrystallization or HPLC to isolate the active form from by-products.
Mechanism of Action

Process and Data

ROR|At inverse agonist 28 acts by binding to RORγt and inducing a conformational change that inhibits its transcriptional activity:

  1. Binding Affinity: The compound binds competitively at the ligand-binding domain of RORγt.
  2. Transcriptional Inhibition: By stabilizing an inactive conformation, it reduces the expression of Th17-associated cytokines like IL-17A, IL-21, and IL-22, leading to decreased inflammation .
  3. Biological Impact: In vivo studies demonstrate that treatment with this inverse agonist results in reduced neutrophilic infiltration in inflammatory models, highlighting its potential therapeutic efficacy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ROR|At inverse agonist 28 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400–500 g/mol, depending on specific structural variations.
  • Solubility: Generally soluble in organic solvents but may have limited solubility in water, influencing formulation strategies.
  • Stability: Demonstrates good metabolic stability across species, which is critical for oral bioavailability in therapeutic applications .
Applications

Scientific Uses

The primary applications of ROR|At inverse agonist 28 include:

  • Therapeutic Development: As a candidate for treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis through modulation of Th17 cell activity.
  • Research Tool: Used in preclinical models to study Th17-related pathologies and evaluate new therapeutic strategies targeting immune modulation.
  • Biomarker Studies: Potential use in identifying biomarkers associated with Th17-mediated diseases, aiding in precision medicine approaches .

Properties

Product Name

ROR|At inverse agonist 28

IUPAC Name

(2R)-N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-3-hydroxy-2-(4-methylsulfonylphenyl)propanamide

Molecular Formula

C23H18Cl2F3NO5S

Molecular Weight

548.4 g/mol

InChI

InChI=1S/C23H18Cl2F3NO5S/c1-35(32,33)15-8-6-13(7-9-15)17(12-30)22(31)29-14-10-18(24)21(19(25)11-14)16-4-2-3-5-20(16)34-23(26,27)28/h2-11,17,30H,12H2,1H3,(H,29,31)/t17-/m0/s1

InChI Key

ZEYHCQNCNJXCAC-KRWDZBQOSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CO)C(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)C(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.